4-(tert-Butoxymethyl)benzoic acid

Catalog No.
S1898673
CAS No.
34224-31-2
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(tert-Butoxymethyl)benzoic acid

CAS Number

34224-31-2

Product Name

4-(tert-Butoxymethyl)benzoic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxymethyl]benzoic acid

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)

InChI Key

HXNWRKOKHLXUQN-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OCC1=CC=C(C=C1)C(=O)O

4-(tert-Butoxymethyl)benzoic acid is an organic compound with the chemical formula C₁₂H₁₆O₃. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications as a precursor molecule for further functionalization or as a building block in organic synthesis [].


Molecular Structure Analysis

The key features of 4-(tert-Butoxymethyl)benzoic acid's structure include:

  • A central benzene ring with a carboxylic acid group (COOH) attached at the para (4th) position [].
  • A tert-butoxymethyl group (C(CH₃)₃OCH₂) attached to the benzene ring at the same para position [].

The tert-butoxy group (C(CH₃)₃O) acts as a protecting group for the hydroxyl (OH) functionality. This protecting group can be removed under specific conditions to reveal the underlying alcohol group, allowing for further chemical modifications.


Chemical Reactions Analysis

  • Deprotection: The tert-butoxy group can be cleaved under acidic conditions to yield the corresponding 4-(hydroxymethyl)benzoic acid.
C₁₂H₁₆O₃  +  H⁺  →  C₉H₁₀O₃  +  (CH₃)₃CO⁺4-(tert-Butoxymethyl)benzoic acid  +  Proton  →  4-(Hydroxymethyl)benzoic acid  +  tert-Butyl cation
  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
  • Organic Synthesis

    The presence of a carboxylic acid group (COOH) indicates 4-(tert-Butoxymethyl)benzoic acid's potential as a building block in organic synthesis. The tert-butoxymethyl group (C(CH3)3OCH2-) can act as a protecting group for the nearby alcohol functionality, allowing for further chemical modifications without affecting that specific site. Once the desired modifications are complete, the tert-butoxymethyl group can be cleaved to reveal the free alcohol.

  • Material Science

    The aromatic ring structure and the functional groups in 4-(tert-Butoxymethyl)benzoic acid suggest its potential use as a precursor in the development of new materials. The carboxylic acid group can participate in polymerization reactions, while the tert-butoxymethyl group can influence properties like solubility and stability depending on the final material design.

  • Medicinal Chemistry

    While there's no documented use of 4-(tert-Butoxymethyl)benzoic acid itself in medicinal chemistry, its structural similarity to known bioactive molecules like Tamoxifen (a drug used to treat breast cancer) might inspire further research. By modifying the structure of 4-(tert-Butoxymethyl)benzoic acid, scientists might develop novel molecules with potential therapeutic applications [].

XLogP3

2.5

Wikipedia

4-(tert-Butoxymethyl)benzoic acid

Dates

Modify: 2023-08-16

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